プロピネブ

概要

説明

Propineb is a member of the class of dithiocarbamic acids resulting from the formal addition of a molecule of carbon disulfide to each of the nitrogens of propylenediamine . It is functionally related to a propylenediamine and is a conjugate acid of a propylene 1,2-bis (dithiocarbamate) . It is used as a protective treatment on several crops for the control of various fungi, especially Oomycetes, Ascomycetes, Basidiomycetes, and Fungi imperfecti .

Synthesis Analysis

The method for the analysis of propineb involves the evolution of carbon disulfide (CS2), under acidic conditions in the presence of stannous chloride, extraction of the generated CS2 into a layer of isooctane which is then analyzed for CS2 content by GC-MS in SIM mode .Molecular Structure Analysis

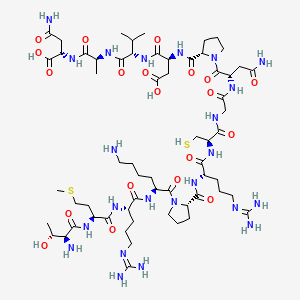

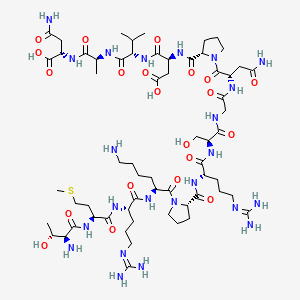

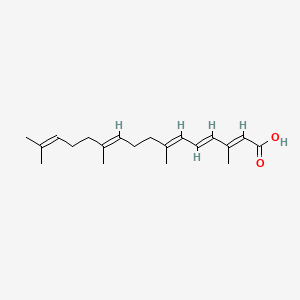

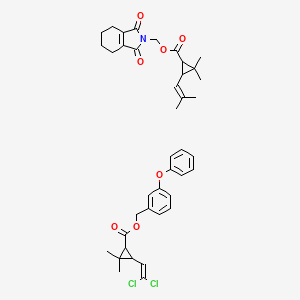

The molecular formula of Propineb is C5H10N2S4 . The IUPAC name is 1-(dithiocarboxyamino)propan-2-ylcarbamodithioic acid . The InChI is InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11) .Chemical Reactions Analysis

A sensitive and specific method for the determination of propineb and its metabolites, propylenethiourea (PTU) and propylenediamine (PDA), using gas chromatography with flame photometric detection (GC-FPD) and LC-MS/MS was developed and validated .Physical And Chemical Properties Analysis

The molecular weight of Propineb is 226.4 g/mol . The XLogP3-AA is 1.7 . It has 4 hydrogen bond donor counts .科学的研究の応用

タマネギのうどんこ病の防除

プロピネブは、圃場条件下でタマネギのうどんこ病の防除に効果的であることが判明しました . プロピネブを週に1回散布すると、2017年(32.98 t ha −1)と2018年(20.70 t ha −1)で最も高い収量値が得られました . これは、タマネギ栽培における保護殺菌剤としての可能性を示唆しています .

リンゴ、ブドウ、トマト用の殺菌剤

プロピネブは、リンゴ、ブドウ、トマトの殺菌剤として使用されます . その適用は、病気の防除とこれらの作物の全体的な健康状態の改善に役立ちます .

ジャガイモとトマトの疫病の防除

プロピネブは、ジャガイモとトマトの疫病の防除に使用されます . 疫病はこれらの作物に影響を与える一般的な病気であり、プロピネブの使用は疫病の影響を軽減するのに役立ちます .

ホップとブドウのうどんこ病の防除

プロピネブは、ホップとブドウのうどんこ病の防除にも使用されます . うどんこ病は、これらの作物の収量と品質に大きな影響を与える可能性のある病気です .

リンゴの黒星病の防除

リンゴの黒星病は、リンゴの木に影響を与える一般的な病気です。 プロピネブは、この病気を防除する殺菌剤として使用されます .

タバコの青カビの防除

青カビは、タバコ植物に影響を与える病気です。 プロピネブは、この病気を防除するために使用され、タバコ作物の健康と収量を維持するのに役立ちます .

バナナのシガトカ病の防除

シガトカ病は、バナナ栽培にとって大きな懸念事項です。 プロピネブは、この病気を防除するために使用され、バナナ作物の健康と収量を向上させます .

殺虫剤製剤における使用

プロピネブは、殺虫剤の製剤に使用されます . 280 nmでのUV検出と外部標準化を使用した逆相高速液体クロマトグラフィーによって決定されます .

結論として、プロピネブは、さまざまな作物に影響を与えるさまざまな病気の防除において、幅広い用途を持つ汎用性の高い殺菌剤です。 その多部位作用機序は、菌類における抵抗の発達を防ぎます 、持続可能な農業における貴重なツールとなっています。

作用機序

Target of Action

Propineb, a polymeric complex of zinc with the propylene 1,2-bis(dithiocarbamate) anionic ligand , primarily targets fungi. It is used to control a wide range of fungal diseases, including downy mildew, brown rot, black rot, red fire, leaf spot, and blight in crops such as grapes, tomatoes, potatoes, berries, citrus, rice, and tea .

Mode of Action

Propineb interferes at different locations in the metabolism of the fungi . It acts on several points of the respiration chain, in the metabolism of carbohydrates and proteins, and in the cell membranes . This multi-site mode of action of Propineb prevents the development of resistance in the fungi .

Biochemical Pathways

Propineb is thought to inhibit enzymes involved in lipid and protein metabolism and respiration . In addition to the dithiocarbamate effects, two different mechanisms have been discussed for this fungicide. One mechanism is the degradation to carbon disulfide (CS 2) and propylenthiourea (PTU) and the other are direct effects of zinc .

Pharmacokinetics

In male Sprague-Dawley rats, dosed orally with 5 or 50 mg 14C-propineb/kg bw, 60-70% of the radioactivity was absorbed in 48 hours . About 50% of the activity was excreted via urine and 40% via feces within this period . Peak levels in blood and most organs were reached 3-5 hours after administration, whereas in the thyroid the maximum concentration was attained after 24 hours . The main metabolites found in the urine of dosed rats were propylene diamine, PTU and propylene urea (PU) .

Result of Action

The result of Propineb’s action is the control of a wide range of fungal diseases in various crops . Its multi-site mode of action prevents the development of resistance in the fungi , making it an effective fungicide.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Propineb. It is known that Propineb has been tested in field development trials which demonstrated efficacious activity

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Propineb interacts with various enzymes and proteins, influencing biochemical reactions . It is difficult to analyze qualitatively and quantitatively due to its insolubility in water and most organic solvents .

Cellular Effects

The effects of Propineb on cells and cellular processes are complex. It influences cell function by interacting with various cellular components

Molecular Mechanism

Propineb exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression . The exact molecular mechanism of Propineb is still under study.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propineb change over time. It has been observed that Propineb decomposes under acidic conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

Propineb is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Propineb within cells and tissues involve complex processes. It may interact with transporters or binding proteins, influencing its localization or accumulation

特性

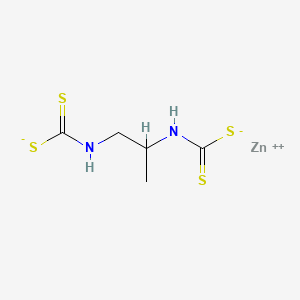

| { "Design of the Synthesis Pathway": "The synthesis pathway of Propineb involves the reaction of 3,5-dimethylthiocarbamoyl chloride with 2,4,5-trichlorophenol in the presence of a base to form the intermediate 2,4,5-trichlorophenyl N,N-dimethylcarbamodithioate. This intermediate is then reacted with propargyl alcohol in the presence of a base to form Propineb.", "Starting Materials": [ "3,5-dimethylthiocarbamoyl chloride", "2,4,5-trichlorophenol", "propargyl alcohol", "base" ], "Reaction": [ "Step 1: 3,5-dimethylthiocarbamoyl chloride is added to a solution of 2,4,5-trichlorophenol in a suitable solvent in the presence of a base.", "Step 2: The reaction mixture is stirred at room temperature for several hours to form the intermediate 2,4,5-trichlorophenyl N,N-dimethylcarbamodithioate.", "Step 3: Propargyl alcohol is added to the reaction mixture in the presence of a base.", "Step 4: The reaction mixture is stirred at room temperature for several hours to form Propineb.", "Step 5: The product is isolated and purified using standard techniques." ] } | |

CAS番号 |

12071-83-9 |

分子式 |

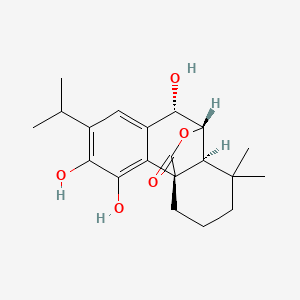

C5H8N2S4Zn |

分子量 |

289.8 g/mol |

IUPAC名 |

zinc;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |

InChI |

InChI=1S/C5H10N2S4.Zn/c1-3(7-5(10)11)2-6-4(8)9;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);/q;+2/p-2 |

InChIキー |

KKMLIVYBGSAJPM-UHFFFAOYSA-L |

SMILES |

CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |

正規SMILES |

CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |

外観 |

Solid powder |

その他のCAS番号 |

12071-83-9 |

物理的記述 |

White to yellowish solid; [Merck Index] Yellow solid; [MSDSonline] |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

9016-72-2 |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Propineb; LH 3012; LH-3012; LH3012; Tsipromat; Mezineb; Methylzineb; |

蒸気圧 |

0.0000016 [mmHg] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。